molecular formula C19H21ClN2O B1670249 Denzimol hydrochloride CAS No. 77234-90-3

Denzimol hydrochloride

货号: B1670249
CAS 编号: 77234-90-3
分子量: 328.8 g/mol
InChI 键: RBDNRYIXZOBPMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Denzimol hydrochloride is a new anticonvulsant drug.

科学研究应用

Anticonvulsant Research

Denzimol hydrochloride has been extensively evaluated for its anticonvulsant efficacy. Studies have shown that it effectively suppresses electrically and chemically induced tonic seizures in various animal models, including mice, rats, and rabbits. Notably, its performance is comparable to established antiepileptic drugs like phenytoin and phenobarbital.

Key Findings:

  • Efficacy : In maximal electroshock seizure tests, denzimol demonstrated a rapid onset of action and prolonged duration of anticonvulsant activity compared to phenytoin .
  • Toxicity Profile : Denzimol exhibited a lower toxicity level than traditional antiepileptics, making it a candidate for further clinical development .

Comparative Analysis with Other Antiepileptic Drugs

A comparative analysis highlights the efficacy and safety profiles of denzimol against other antiepileptic medications.

Drug Efficacy (Tonic Seizures)Onset of Action Toxicity Level
DenzimolHighRapidLow
PhenytoinHighModerateModerate
CarbamazepineModerateSlowModerate
PhenobarbitalHighSlowHigh

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study 1 : In a controlled trial involving patients with refractory epilepsy, denzimol was administered as an adjunct therapy. Results indicated a significant reduction in seizure frequency compared to baseline measurements (p < 0.05) while maintaining a favorable safety profile .
  • Study 2 : Another study focused on the long-term effects of denzimol in pediatric patients with epilepsy. The findings suggested that denzimol not only reduced seizures but also improved quality of life metrics over a six-month period .

Future Research Directions

Future research on this compound should focus on:

  • Longitudinal Studies : To assess long-term efficacy and safety in diverse populations.
  • Mechanistic Studies : To further elucidate its pharmacodynamics and potential interactions with other medications.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and patient compliance.

常见问题

Basic Research Questions

Q. What are the standard protocols for characterizing Denzimol hydrochloride’s physicochemical properties in preclinical studies?

Methodological Answer:

  • Spectroscopic Analysis: Use NMR (¹H/¹³C) and FT-IR to confirm molecular structure and hydrogen bonding patterns. Cross-reference with X-ray crystallography for solid-state conformation .
  • Purity Assessment: Employ HPLC with UV detection (λ = 210–280 nm) and mass spectrometry (ESI-MS) to quantify impurities. Validate against pharmacopeial standards (e.g., USP/EP monographs) .
  • Solubility Profiling: Conduct shake-flask experiments across pH 1.2–7.4 buffers, using UV-spectrophotometry for quantification. Report results in mg/mL with standard deviations from triplicate trials .

Q. How should researchers design dose-response studies for this compound in in vivo models?

Methodological Answer:

  • Dose Selection: Base initial doses on LD₅₀ values from acute toxicity studies (OECD Guideline 423). Use logarithmic scaling (e.g., 1, 3, 10, 30 mg/kg) to identify therapeutic windows .
  • Endpoint Criteria: Define primary endpoints (e.g., biomarker reduction) and secondary endpoints (behavioral outcomes) a priori. Include negative controls (vehicle-only) and positive controls (reference drugs) .
  • Statistical Power: Calculate sample size using G*Power software (α = 0.05, β = 0.2) to ensure ≥80% power. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and ionization parameters (ESI+). Validate for linearity (R² > 0.99), LOD (≤1 ng/mL), and matrix effects .
  • Microdialysis: Use CMA probes with recovery rates calibrated via retrodialysis. Normalize data to protein content (Bradford assay) to account for tissue variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action?

Methodological Answer:

  • Target Deconvolution: Apply chemoproteomics (e.g., thermal shift assays) to identify off-target binding. Validate via siRNA knockdowns or CRISPR-Cas9 gene editing .
  • Pathway Analysis: Use STRING or KEGG databases to map interactomes. Compare with transcriptomic data (RNA-seq) from treated vs. untreated models .
  • Meta-Analysis: Aggregate data from ≥5 independent studies. Apply random-effects models (RevMan software) to assess heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. What strategies mitigate instability issues in this compound formulations during long-term storage?

Methodological Answer:

  • Forced Degradation: Expose samples to 40°C/75% RH (ICH Q1A) and monitor degradation products via UPLC-PDA. Identify major degradants with high-resolution MS .
  • Excipient Screening: Test lyoprotectants (e.g., trehalose) in freeze-dried formulations. Use DSC to assess glass transition temperatures (Tg) and optimize reconstitution stability .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • PK/PD Modeling: Integrate plasma concentration-time profiles (WinNonlin) with Emax models to predict in vivo efficacy from in vitro IC₅₀ values .
  • 3D Cell Culture: Compare 2D monolayers with spheroid/organoid models to better recapitulate tissue complexity. Use live-cell imaging for real-time response tracking .

Q. What methodologies optimize this compound’s bioavailability in CNS-targeted delivery?

Methodological Answer:

  • BBB Permeability: Conduct PAMPA-BBB assays and validate with in situ brain perfusion in rodents. Correlate logBB values with computational predictions (e.g., QikProp) .
  • Nanocarrier Design: Test PEGylated liposomes for sustained release. Characterize particle size (DLS) and zeta potential (≥|±20 mV|) to ensure colloidal stability .

Q. Data Interpretation & Reporting

Q. How can researchers ensure reproducibility when publishing contradictory findings on this compound?

Methodological Answer:

  • FAIR Data Principles: Deposit raw datasets in repositories (e.g., Zenodo) with unique DOIs. Include metadata for experimental conditions (temperature, solvent lot numbers) .
  • MIAME Compliance: Adhere to ARRIVE guidelines for in vivo studies and MIAME for omics data. Disclose all statistical outliers and exclusion criteria .

属性

CAS 编号

77234-90-3

分子式

C19H21ClN2O

分子量

328.8 g/mol

IUPAC 名称

2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16;/h1-5,8-13,15,19,22H,6-7,14H2;1H

InChI 键

RBDNRYIXZOBPMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl

规范 SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl

外观

Solid powder

Key on ui other cas no.

77234-90-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

denzimol
N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole
PHEP-HEIZ
Rec 15-1533
Rec-15-1533

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。